molecular formula C12H14Br2O3S B15373323 (2-Bromocyclohexyl) 4-bromobenzenesulfonate CAS No. 41914-96-9

(2-Bromocyclohexyl) 4-bromobenzenesulfonate

Katalognummer: B15373323
CAS-Nummer: 41914-96-9
Molekulargewicht: 398.11 g/mol
InChI-Schlüssel: JLEZPLQVFNEYQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Bromocyclohexyl) 4-bromobenzenesulfonate ( 41914-96-9) is a high-value organobromine compound with the molecular formula C12H14Br2O3S and a molecular weight of 398.11 g/mol . This reagent features a unique bifunctional structure, integrating both a bromoalkane and a sulfonate ester group on a cyclohexyl ring system. This configuration, which includes two stereocenters, makes it a versatile and critical intermediate in sophisticated organic synthesis . Its primary research applications include its use as a key building block in the development of novel pharmaceutical candidates and complex organic molecules. The compound is particularly valuable in nucleophilic substitution reactions, where the sulfonate ester acts as an excellent leaving group, and in metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, leveraging its bromine substituents . The presence of two stereocenters also makes it a candidate for investigating stereoselective synthesis and for preparing chiral ligands or auxiliaries . Researchers in materials science may explore its incorporation into polymers or as a precursor for functionalized materials. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Please note that this compound has been flagged for a high mutagenic potential . It must be handled by trained researchers in a controlled laboratory setting with appropriate personal protective equipment (PPE), including safety glasses, impervious gloves, and respiratory protection when handling large quantities to avoid dust formation . Always refer to the safety data sheet for detailed handling and disposal protocols.

Eigenschaften

CAS-Nummer

41914-96-9

Molekularformel

C12H14Br2O3S

Molekulargewicht

398.11 g/mol

IUPAC-Name

(2-bromocyclohexyl) 4-bromobenzenesulfonate

InChI

InChI=1S/C12H14Br2O3S/c13-9-5-7-10(8-6-9)18(15,16)17-12-4-2-1-3-11(12)14/h5-8,11-12H,1-4H2

InChI-Schlüssel

JLEZPLQVFNEYQB-UHFFFAOYSA-N

Kanonische SMILES

C1CCC(C(C1)OS(=O)(=O)C2=CC=C(C=C2)Br)Br

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural Properties of Selected Sulfonate Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reference(s)
(2-Bromocyclohexyl) 4-bromobenzenesulfonate C₁₂H₁₃Br₂O₃S 410.01 Cis-fused bicyclo[5.1.0]octane; uniform cyclopropane bond lengths (~1.50 Å)
cis-Bicyclo[5.1.0]octan-4-yl 4-bromobenzenesulfonate C₁₄H₁₇BrO₃S 361.25 Cis-fused bicyclic system; disordered crystallographic mirror plane
2,4-Dichlorophenyl 4-bromobenzenesulfonate C₁₂H₇BrCl₂O₃S 376.61 Dihedral angle between benzene rings: 55.18°; C–H⋯O and π–π interactions
(4-Bromophenyl) 4-methylbenzenesulfonate C₁₃H₁₁BrO₃S 327.25 Planar tosyl group; enhanced solubility due to methyl substitution
Neopentyl 4-bromobenzenesulfonate C₁₁H₁₃BrO₃S 313.24 Bulky neopentyl group; steric hindrance reduces reactivity

Key Observations :

  • Cis vs. Trans Bicyclic Systems : The cis-fused bicyclo[5.1.0]octane in (2-bromocyclohexyl) 4-bromobenzenesulfonate exhibits equal cyclopropane bond lengths, whereas trans-fused systems (e.g., potassium trans-bicyclo[5.1.0]octane-4-carboxylate) show shortened bridging bonds, indicative of ring strain differences .
  • Dihedral Angles : Unlike 2,4-dichlorophenyl 4-bromobenzenesulfonate, which has a 55.18° dihedral angle between aromatic rings, the bicyclohexyl analog’s geometry is constrained by its fused ring system, limiting rotational freedom .

Reactivity and Functional Group Comparisons

Sulfonate esters are generally susceptible to nucleophilic substitution (e.g., hydrolysis or alcoholysis). The bromine substituents in (2-bromocyclohexyl) 4-bromobenzenesulfonate enhance electrophilicity at the sulfonate group, similar to 4-bromobenzenesulfonamides used in biological ligands . However, bulky substituents (e.g., neopentyl in ) or electron-withdrawing groups (e.g., dichlorophenyl in ) modulate reactivity by steric or electronic effects.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (2-bromocyclohexyl) 4-bromobenzenesulfonate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves the esterification of 4-bromobenzenesulfonyl chloride with 2-bromocyclohexanol under nucleophilic acyl substitution. Critical parameters include:

  • Solvent selection : Anhydrous dichloromethane or tetrahydrofuran (THF) to avoid hydrolysis of the sulfonyl chloride .
  • Temperature : Reactions are conducted at 0–5°C initially, followed by gradual warming to room temperature to control exothermicity and minimize side reactions .
  • Catalyst : Pyridine or triethylamine to neutralize HCl byproducts and enhance reaction efficiency .
  • Purity validation : Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) and characterization by 1H NMR^1 \text{H NMR} and 13C NMR^13 \text{C NMR} .

Q. How is the crystalline structure of (2-bromocyclohexyl) 4-bromobenzenesulfonate resolved, and what software is used for refinement?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is employed for structural elucidation. Key steps include:

  • Data collection : MoKα radiation (λ = 0.71073 Å) at low temperatures (90–100 K) to reduce thermal motion artifacts .
  • Refinement : SHELXL (part of the SHELX suite) for least-squares refinement, with anisotropic displacement parameters for non-hydrogen atoms. Hydrogen atoms are placed geometrically .
  • Validation : The R-factor (<5%), residual electron density maps, and PLATON/CHECKCIF for detecting missed symmetry or disorder .

Q. What safety protocols are recommended for handling (2-bromocyclohexyl) 4-bromobenzenesulfonate in the laboratory?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Impervious gloves (nitrile), sealed goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to potential release of volatile brominated intermediates .
  • First aid : Immediate flushing with water for eye/skin exposure (15 minutes minimum) and medical consultation for ingestion .

Advanced Research Questions

Q. How can computational methods predict the reactivity of (2-bromocyclohexyl) 4-bromobenzenesulfonate in coupling reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electronic structure to identify reactive sites:

  • NBO analysis : Reveals charge distribution, highlighting the sulfonate group as an electrophilic center .
  • Transition state modeling : Predicts activation barriers for Suzuki-Miyaura or Ullmann coupling reactions involving the bromine substituents .
  • Solvent effects : COSMO-RS simulations assess solvent polarity impacts on reaction kinetics .

Q. What contradictions exist in crystallographic data for this compound, and how can they be resolved?

  • Methodological Answer : Discrepancies often arise from:

  • Disordered atoms : Refinement with PART instructions in SHELXL to model alternative conformations .
  • Twinned crystals : Use of TWIN/BASF commands in refinement protocols for non-merohedral twinning .
  • Validation tools : ADDSYM (PLATON) identifies missed symmetry, while Hirshfeld surface analysis quantifies intermolecular interactions to validate packing motifs .

Q. How does the stereochemistry of the 2-bromocyclohexyl group influence biological activity in related sulfonate derivatives?

  • Methodological Answer : Comparative studies on enantiomers (e.g., cis vs. trans isomers) reveal:

  • Enzyme inhibition : The cis isomer of a related steroid sulfonate (NSC 88915) shows higher tyrosyl-DNA phosphodiesterase (Tdp1) inhibition (IC50_{50} = 1.2 µM) due to better steric complementarity with the active site .
  • Pharmacokinetics : Trans isomers exhibit faster metabolic clearance in vitro (human liver microsomes) due to CYP3A4-mediated oxidation .
  • Experimental design : Chiral HPLC (Chiralpak IA column) separates enantiomers, followed by cytotoxicity assays (MTT) on cancer cell lines .

Q. What strategies mitigate competing side reactions during functionalization of the bromine substituents?

  • Methodological Answer :

  • Protecting groups : Temporary silylation of the sulfonate group prevents nucleophilic attack during Pd-catalyzed couplings .
  • Catalyst optimization : Use of XPhos Pd G3 precatalyst enhances selectivity for aryl bromide over sulfonate reactivity in cross-couplings .
  • Kinetic monitoring : In situ IR spectroscopy tracks reaction progress and identifies intermediates, enabling real-time adjustment of stoichiometry .

Key Research Gaps and Future Directions

  • Mechanistic studies : Elucidate the role of sulfonate group in stabilizing transition states during nucleophilic substitutions.
  • In vivo toxicity : Assess metabolic pathways and hepatotoxicity using rodent models.
  • Material science applications : Explore self-assembly properties in liquid crystals or metal-organic frameworks (MOFs).

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.